molecular formula C7H5N3O2 B1281128 2-Amino-6-nitrobenzonitrile CAS No. 63365-23-1

2-Amino-6-nitrobenzonitrile

Cat. No.: B1281128
CAS No.: 63365-23-1
M. Wt: 163.13 g/mol
InChI Key: FEEQTCIVZQOKMJ-UHFFFAOYSA-N
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Description

2-Amino-6-nitrobenzonitrile is an organic compound with the molecular formula C7H5N3O2. It is a yellow solid that is used in various chemical synthesis processes. The compound is characterized by the presence of an amino group at the second position and a nitro group at the sixth position on a benzonitrile ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-nitrobenzonitrile typically involves the nitration of 2-aminobenzonitrile. This process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration. The reaction is as follows:

C7H6N2+HNO3C7H5N3O2+H2O\text{C}_7\text{H}_6\text{N}_2 + \text{HNO}_3 \rightarrow \text{C}_7\text{H}_5\text{N}_3\text{O}_2 + \text{H}_2\text{O} C7​H6​N2​+HNO3​→C7​H5​N3​O2​+H2​O

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors that allow for better control of reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products:

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of 2,6-diaminobenzonitrile.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

2-Amino-6-nitrobenzonitrile is used in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-Amino-6-nitrobenzonitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The amino group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

    2-Aminobenzonitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Amino-3-nitrobenzonitrile: Has the nitro group at a different position, leading to different reactivity and properties.

    2,6-Diaminobenzonitrile: Contains an additional amino group, which can significantly alter its chemical behavior and applications.

Uniqueness: 2-Amino-6-nitrobenzonitrile is unique due to the specific positioning of the amino and nitro groups, which imparts distinct reactivity and properties. This makes it a valuable compound in various chemical synthesis processes and research applications.

Properties

IUPAC Name

2-amino-6-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c8-4-5-6(9)2-1-3-7(5)10(11)12/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEQTCIVZQOKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507805
Record name 2-Amino-6-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63365-23-1
Record name 2-Amino-6-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-nitrobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Concentrated HCl (39 mL) was added to a solution of 2,6-dinitrobenzonitrile (11.3 g, 58.5 mmol) in MeOH (235 mL) and 1,4-dioxane (145 mL) at 70° C. External heating was removed, and iron powder (11.44 g, 205 mmol) was added slowly in portions at a rate which maintained a temperature of 70° C. After the addition of iron was complete, the reaction was heated at reflux for a further 30 min, then cooled to room temperature and poured into EtOAc (400 mL) and water (400 mL). The solids were filtered out and extracted twice with boiling EtOAc (300 mL). The combined organic extract was dried with MgSO4, filtered and evaporated to give 2-amino-6-nitrobenzonitrile (6.5 g, 68%) as a red solid, which was used without further purification. 1H-NMR (400 MHz, DMSO-d6) δ 7.48-7.54 (m, 1H), 7.41-7.45 (m, 1H), 7.18-7.22 (m, 1H), 6.74 (broad s, 2H).
Name
Quantity
39 mL
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
235 mL
Type
solvent
Reaction Step One
Quantity
145 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Quantity
11.44 g
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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